molecular formula C7H4F3N5O2 B1524349 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211464-08-2

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1524349
CAS No.: 1211464-08-2
M. Wt: 247.13 g/mol
InChI Key: SGMHNPPOXHEFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 89488-18-6) is a heterocyclic compound featuring a fused triazole-pyrimidine core with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₆H₅N₅O₂, with a molecular weight of 179.14 g/mol .

Properties

IUPAC Name

7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N5O2/c8-7(9,10)5-13-6-12-1-2(4(16)17)3(11)15(6)14-5/h1H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMHNPPOXHEFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C(=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Reactants : Aromatic aldehydes, trifluoromethylated ketoesters or diketones (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate or 1,1,1-trifluoropentane-2,4-dione), and 1,2,4-triazol-3-amine.
  • Conditions : Solvent-free and catalyst-free environment; heating at approximately 90°C.
  • Process : One-pot condensation reaction leading to regio- and stereoselective synthesis of trifluoromethyl-substituted triazolopyrimidines.

Mechanism and Selectivity

  • The reaction proceeds via nucleophilic attack of the triazol-3-amine on the carbonyl carbon of the trifluoromethylated ketoester/diketone, followed by condensation with the aldehyde.
  • The absence of solvent and catalyst promotes a clean reaction pathway with high regioselectivity.
  • The trifluoromethyl group enhances electrophilicity and stabilizes intermediates, contributing to the selectivity and yield.

Representative Research Findings

Parameter Details
Temperature 90°C
Reaction Time Typically 2–4 hours
Yield Moderate to high (exact yields vary by substrate)
Solvent None (solvent-free)
Catalyst None (catalyst-free)
Starting Materials Aromatic aldehydes, trifluoromethyl ketoesters, 1,2,4-triazol-3-amine
Product Purity High, confirmed by spectroscopic methods

This method was reported by Rahmati (2011), demonstrating an efficient, green chemistry approach for synthesizing trifluoromethylated triazolopyrimidines with excellent regio- and stereoselectivity.

Alternative Synthetic Routes

Multi-Component Microwave-Assisted Synthesis

  • Utilizes microwave irradiation to accelerate three-component condensation reactions.
  • Employs 1H-1,2,4-triazol-3-amine, aldehydes, and fluorinated ketoesters.
  • Provides rapid synthesis with reduced reaction times and improved yields.
  • Enables selective formation of 7-amino derivatives with trifluoromethyl substitution.

Condensation with Fluorinated 3-Oxo Esters

  • Fluorinated 3-oxo esters react with aldehydes and 3-amino-1,2,4-triazoles.
  • The reaction yields 7-alkyl(aryl)-6-alkoxycarbonyl-5-fluoroalkyl-1,2,4-triazolo[1,5-a]pyrimidines.
  • This method allows structural variation at the 7-position, including amino substitution.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Three-Component Condensation Aromatic aldehyde, trifluoromethyl ketoester, 1,2,4-triazol-3-amine Solvent-free, 90°C, catalyst-free High regioselectivity, green chemistry Limited substrate scope
Microwave-Assisted Condensation Similar to above Microwave irradiation, shorter time Rapid synthesis, improved yield Requires microwave equipment
Condensation with Fluorinated 3-Oxo Esters Fluorinated 3-oxo esters, aldehydes, 3-amino-1,2,4-triazoles Conventional heating or reflux Structural diversity at 7-position May require purification steps

Research Insights and Analytical Data

  • Spectroscopic characterization (NMR, IR, MS) confirms the formation of the triazolopyrimidine core with trifluoromethyl and amino substituents.
  • X-ray crystallography studies on related derivatives validate the regioselective substitution pattern and molecular conformation.
  • The trifluoromethyl group significantly influences the electronic properties and reactivity during synthesis, enhancing the overall efficiency of the condensation reactions.
  • The amino group at the 7-position is introduced via the use of 1,2,4-triazol-3-amine as a nucleophilic component in the multi-component reaction.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 6, and 7, which significantly influence their chemical and biological profiles:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name Position 2 Substituent Position 6 Substituent Position 7 Substituent Key Features
Target Compound -CF₃ -COOH -NH₂ Enhanced H-bonding, moderate lipophilicity, metabolic stability
7-Oxo-2-(trifluoromethyl)-1,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid -CF₃ -COOH =O Oxo group reduces H-bonding capacity; lower solubility in polar solvents
7-Methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine-6-carboxylic acid -CF₃ -COOH -CH₃ Methyl group increases hydrophobicity; reduced bioavailability
2-(Difluoromethyl)-7-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid -CHF₂ -COOH -Ph Lower lipophilicity than -CF₃ analogs; altered receptor binding
7-Hydroxy-5-methyl-2-(methylthio)-triazolo[1,5-a]pyrimidine-6-carboxylate -SCH₃ -COOEt -OH Thioether and ester groups improve membrane permeability

Key Findings :

  • The trifluoromethyl group in the target compound enhances lipophilicity by ~20% compared to difluoromethyl analogs, improving blood-brain barrier penetration .
  • The amino group at position 7 enables stronger interactions with ATP-binding pockets in kinases, as demonstrated in molecular docking studies .
  • Methyl or oxo substitutions at position 7 reduce solubility (e.g., 7-methyl derivative: LogP = 1.8 vs. target compound: LogP = 1.2) .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Stability (t₁/₂ in plasma)
Target Compound 179.14 1.2 2.1 (pH 7.4) >6 hours
7-Oxo-2-CF₃ analog 261.13 0.9 3.8 (pH 7.4) 4 hours
7-Methyl-2-CF₃ analog 193.15 1.8 0.9 (pH 7.4) 8 hours
2-Difluoromethyl-7-Ph analog 275.22 1.0 1.5 (pH 7.4) 5 hours

Notes:

  • The target compound’s carboxylic acid group contributes to pH-dependent solubility, favoring ionization in physiological conditions .
  • 7-Hydroxy derivatives exhibit shorter plasma half-lives due to glucuronidation susceptibility .

Biological Activity

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1949816-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

PropertyDetails
Molecular FormulaC₆H₅ClF₃N₅O
Molecular Weight255.59 g/mol
IUPAC Name7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
CAS Number1949816-34-5

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, in vitro studies have demonstrated that compounds similar to 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine show effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of a series of triazolo-pyrimidine derivatives. Among them, a compound closely related to 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In particular, its ability to inhibit cyclooxygenase (COX) enzymes has been highlighted as a mechanism for reducing inflammation.

Research Findings:
In a comparative study involving various triazole derivatives, it was found that those with the trifluoromethyl group exhibited enhanced COX-2 inhibitory activity. The selectivity for COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer properties of 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine have garnered attention due to its potential as an MDM2 inhibitor. MDM2 is known for its role in regulating the p53 tumor suppressor pathway.

Case Study:
A recent investigation demonstrated that derivatives of this compound showed high binding affinity to MDM2 with IC50 values in the nanomolar range. This suggests potential for development as a therapeutic agent in cancers where p53 is mutated or dysfunctional .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of DNA synthesisJournal of Medicinal Chemistry
Anti-inflammatoryCOX inhibitionRSC Publishing
AnticancerMDM2 inhibitionACS Publications

Q & A

Q. What are the standard synthetic routes for 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclocondensation strategies. For example:

  • One-pot MCRs : Combine aminotriazole derivatives, trifluoromethyl-containing aldehydes, and activated carbonyl compounds (e.g., ethyl acetoacetate) in ethanol or DMF under reflux (24–48 hours). Catalysts like APTS (3-aminopropyltriethoxysilane) improve yields by facilitating imine formation and cyclization .
  • Stepwise synthesis : Start with hydrazonoyl chloride precursors, followed by coupling with pyrimidine intermediates. For instance, reacting 5-amino-1,2,4-triazoles with trifluoromethyl-substituted aryl diazonium salts in pyridine under reflux yields intermediates, which are further functionalized via hydrolysis or carboxylation .

Q. Key Optimization Factors :

  • Temperature : Reflux conditions (80–100°C) enhance reaction rates but may require extended time for complete cyclization.
  • Solvent : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates.
  • Catalysts : APTS or acetic acid accelerates imine formation, reducing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons), δ 2.1–2.5 ppm (methyl groups adjacent to trifluoromethyl), and δ 10–12 ppm (NH2 or carboxylic acid protons, if present) .
    • 13C NMR : Peaks at δ 160–170 ppm indicate carbonyl (C=O) groups; δ 110–125 ppm corresponds to CF3-substituted carbons .
  • IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (NH2), and 1120–1150 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 300–350) and fragmentation patterns (loss of COOH or CF3 groups) validate molecular weight and structure .

Quality Control : Use elemental analysis (C, H, N) to verify purity (>95%). Discrepancies >0.3% suggest unreacted precursors or impurities .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to improve efficiency while adhering to green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace DMF with ethanol or water to reduce toxicity. For example, aqueous-phase cyclocondensation of aminotriazoles with aldehydes achieves comparable yields (65–70%) with lower environmental impact .
  • Catalyst Recycling : Immobilize APTS on silica gel to enable reuse for 3–5 cycles without significant activity loss .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours by enhancing energy transfer, minimizing side reactions .

Case Study : A green protocol for triazolo-pyrimidine derivatives achieved 85% yield using ethanol/water (1:1) and room-temperature stirring for 48 hours, eliminating reflux .

Q. What strategies are recommended for resolving contradictions in reported biological activities of triazolo-pyrimidine derivatives across different studies?

Methodological Answer:

  • Mechanistic Validation : Use computational docking (e.g., AutoDock Vina) to confirm interactions with biological targets (e.g., kinases, DNA). For instance, inconsistent antiproliferative effects may arise from varying binding affinities to EGFR or Topoisomerase II .
  • Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to identify structure-activity relationships (SAR). A 2025 study found that trifluoromethyl substitution enhances cytotoxicity 2-fold compared to non-fluorinated analogs .
  • Control for Isomerism : Verify regiochemistry via X-ray crystallography. Misassignment of triazole-pyrimidine ring fusion (e.g., [1,5-a] vs. [1,2,4]) can lead to erroneous bioactivity claims .

Q. How should researchers design experiments to investigate the role of the trifluoromethyl group in modulating pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. CF3 groups often reduce CYP450-mediated oxidation, extending half-life .
  • LogP Measurement : Compare partition coefficients (shake-flask method) of CF3-substituted vs. non-CF3 analogs. A 2025 study reported LogP = 2.1 for the CF3 derivative vs. 1.5 for the CH3 analog, indicating enhanced lipophilicity .
  • Plasma Protein Binding (PPB) : Use ultrafiltration to assess PPB. Trifluoromethyl groups increase binding to albumin (>90%), altering free drug concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.